Methyl 4-(3-butylpiperazin-1-yl)benzoate
Description
Methyl 4-(3-butylpiperazin-1-yl)benzoate is a heterocyclic benzoate ester featuring a piperazine ring substituted with a butyl group at the 3-position and a methyl ester at the para-position of the benzene ring. For instance, methyl benzoate derivatives with piperazine moieties are typically synthesized using alkylation or acylation steps, as seen in the preparation of compounds like C1–C7 (quinoline-piperazine-benzoate hybrids) .
Properties
CAS No. |
1131622-70-2 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
methyl 4-(3-butylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-5-14-12-18(11-10-17-14)15-8-6-13(7-9-15)16(19)20-2/h6-9,14,17H,3-5,10-12H2,1-2H3 |
InChI Key |
HWVNOINYQFZFED-UHFFFAOYSA-N |
SMILES |
CCCCC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CCCCC1CN(CCN1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- Substituent Effects : The butyl group in the target compound increases molecular weight and lipophilicity compared to methyl-substituted analogues (e.g., C1 and compound). Bromine in ’s compound adds steric bulk and polarizability.
- Functional Groups : The methyl ester in the target compound enhances membrane permeability relative to carboxylic acid derivatives (e.g., ) .
Spectral Characterization
- ¹H NMR : Piperazine protons typically resonate at δ 2.5–3.5 ppm, while aromatic protons in benzoate esters appear at δ 7.5–8.5 ppm. For example, Compound 63 () showed δ 8.3 for aromatic protons .
- HRMS : Used to confirm molecular ions; C1–C7 exhibited HRMS data consistent with their molecular formulas .
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